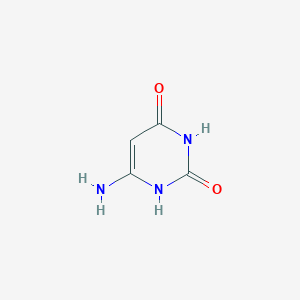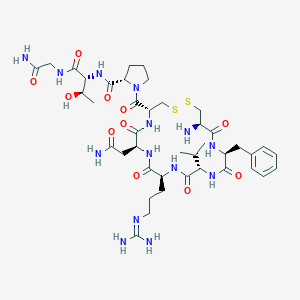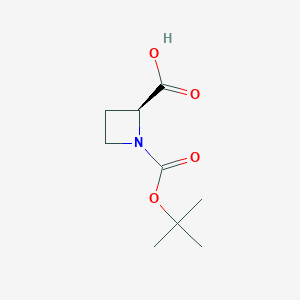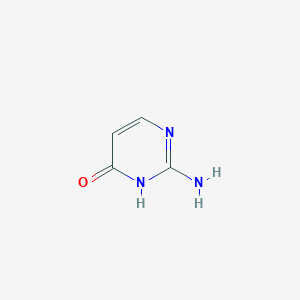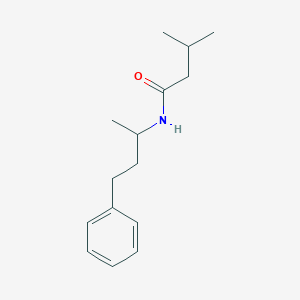
2-Amino-1-(4-butylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-butylphenyl)propan-1-one, also known as Pentedrone, is a synthetic stimulant drug belonging to the cathinone class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential scientific research applications.
Mecanismo De Acción
2-Amino-1-(4-butylphenyl)propan-1-one acts as a monoamine transporter inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in their concentration in the brain, resulting in the stimulant effects of the drug.
Efectos Bioquímicos Y Fisiológicos
2-Amino-1-(4-butylphenyl)propan-1-one has been found to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular levels of dopamine and serotonin in the brain, similar to other cathinone derivatives. However, the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one on the brain and body are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-1-(4-butylphenyl)propan-1-one in lab experiments is its ability to act as a monoamine transporter inhibitor, which can be useful for studying the effects of neurotransmitter reuptake inhibition on the brain. However, its recreational use and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-1-(4-butylphenyl)propan-1-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research could focus on the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one use on the brain and body, as well as potential strategies for harm reduction in recreational users. Additionally, further studies could investigate the effects of 2-Amino-1-(4-butylphenyl)propan-1-one on different neurotransmitter systems and their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Amino-1-(4-butylphenyl)propan-1-one involves the reaction of 4-Butylbenzaldehyde with Methylamine in the presence of a reducing agent such as Sodium Cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation process to obtain 2-Amino-1-(4-butylphenyl)propan-1-one.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-butylphenyl)propan-1-one has been studied for its potential use as a research chemical in the field of neuroscience. It has been found to have a similar mechanism of action to other cathinone derivatives, such as Mephedrone and Methcathinone, which act as monoamine transporter inhibitors. This makes 2-Amino-1-(4-butylphenyl)propan-1-one a potential candidate for studying the effects of monoamine transporter inhibition on the brain.
Propiedades
Número CAS |
144799-49-5 |
|---|---|
Nombre del producto |
2-Amino-1-(4-butylphenyl)propan-1-one |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-amino-1-(4-butylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3 |
Clave InChI |
RKRBPGARADSHFD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
Sinónimos |
1-Propanone, 2-amino-1-(4-butylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



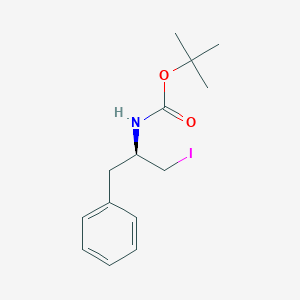
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

